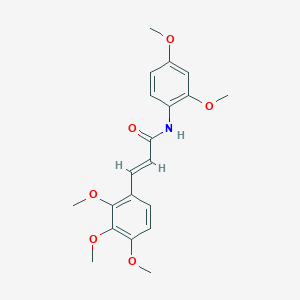

(E)-N-(2,4-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-(2,4-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO6/c1-23-14-8-9-15(17(12-14)25-3)21-18(22)11-7-13-6-10-16(24-2)20(27-5)19(13)26-4/h6-12H,1-5H3,(H,21,22)/b11-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJHMNIQWDOJKC-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)NC(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2,4-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C23H26O7

- Molecular Weight : 414.45 g/mol

- IUPAC Name : this compound

Research indicates that compounds similar in structure to this compound exhibit various biological activities through different mechanisms:

- Tyrosinase Inhibition : Similar compounds have been shown to inhibit tyrosinase activity, a key enzyme in melanin synthesis. For instance, a related compound was found to be significantly more potent than kojic acid in inhibiting mushroom tyrosinase and reducing melanin content in cultured human epidermal melanocytes (IC50 = 10 μM) .

- Antioxidant Activity : The antioxidant properties of related compounds have been documented. For example, studies have shown that certain derivatives can scavenge free radicals and prevent oxidative stress in cellular models .

- Enhancement of Melanogenesis : Interestingly, some derivatives have been reported to enhance melanogenesis under specific conditions by increasing the expression of tyrosinase through upstream signaling pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and structurally related compounds:

Case Studies

- In Vitro Studies on Melanocytes : A study evaluated the effects of a compound with a similar structure on human primary melanocytes. It was observed that at non-cytotoxic concentrations, the compound significantly reduced melanin synthesis while promoting tyrosinase degradation .

- Antioxidant Evaluation : Another investigation focused on the antioxidant capacity of related compounds using iron-induced oxidative stress models. The results indicated a strong protective effect against oxidative damage .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The compound’s activity and physicochemical properties are influenced by:

- Amide Nitrogen Substituent : The 2,4-dimethoxyphenyl group distinguishes it from analogs with phthalimide (), indole (), or aliphatic amine substituents ().

- Aromatic Methoxy Groups : The 2,3,4-trimethoxyphenyl group provides a unique substitution pattern compared to 3,4,5-trimethoxy (e.g., ) or 2,4,5-trimethoxy () derivatives.

Table 1: Structural Comparison of Acrylamide/Chalcone Analogs

Physicochemical Properties

- Melting Points : Chalcone analogs () melt between 87–123°C, while phthalimide acrylamides () have higher melting points (>115°C) due to hydrogen bonding. The target’s melting point is likely >120°C, inferred from structural analogs.

- Spectral Data: 1H-NMR: The target’s α,β-unsaturated system would show characteristic doublets near δ 6.5–7.5 ppm, similar to chalcone a18 (δ 7.2–7.8 ppm, ) . HRMS: Expected [M+Na]<sup>+</sup> ~443.15 (C22H25NO6Na), comparable to compound a18 (351.12 [M+Na]<sup>+</sup>, ) .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity of (E)-N-(2,4-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide?

- Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for molecular formula validation, as demonstrated for similar enamide derivatives in metabolomic studies . X-ray crystallography can resolve stereochemical ambiguities, as shown in crystallographic analyses of structurally related methoxyphenyl compounds (e.g., (E)-1-(4-methoxyphenyl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one) . Nuclear magnetic resonance (NMR) spectroscopy, particularly 2D experiments (COSY, HSQC, HMBC), is essential for assigning proton and carbon signals in the methoxy-rich aromatic regions .

Q. How can researchers determine key physicochemical properties critical for experimental design?

- Methodological Answer : Computational tools like Molinspiration or SwissADME calculate properties such as hydrogen bond donors/acceptors (2 and 6, respectively), topological polar surface area (114 Ų), and logP values to predict solubility and permeability . Experimental validation via HPLC with photodiode array detection can assess purity and stability under varying pH/temperature conditions, as applied to similar prop-2-enamides .

Advanced Research Questions

Q. What synthetic strategies are effective for constructing the enamide backbone, and how can diastereomeric mixtures be addressed?

- Methodological Answer : Microwave-assisted synthesis optimizes reaction efficiency for enamide formation, reducing side products (e.g., 20–30% yield improvement for trifluoromethyl-substituted analogues) . For diastereomer separation, chiral HPLC using cellulose-based columns or recrystallization in ethanol/water mixtures (as in the synthesis of (2R,3R)-epoxides from benzyl alcohols) resolves stereoisomers .

Q. How do the positions and number of methoxy substituents influence biological activity and chemical reactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies on trimethoxyphenyl derivatives reveal that 2,3,4-trimethoxy substitution enhances antistaphylococcal activity (MIC 0.15–5.57 µM) compared to dimethoxy analogues due to improved membrane interaction . Reactivity is modulated by steric hindrance: para-methoxy groups reduce electrophilicity, while ortho-substituents increase susceptibility to nucleophilic attack, as shown in Michael addition studies .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Standardize assays using Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC/MBC determination to minimize variability . Cross-validate results via orthogonal methods (e.g., time-kill kinetics vs. checkerboard assays) and control for solvent effects (e.g., DMSO concentration ≤1% v/v). For SAR discrepancies, employ molecular docking to assess binding mode consistency across homologues (e.g., 3,4,5-trimethoxy vs. 2,4-dimethoxy derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.